GC Volatility and Resolution: N-TFA-Cys-OMe Outperforms Unprotected Cysteine and NACME
N-Trifluoroacetyl-L-cysteine methyl ester is a volatile derivative specifically designed for gas chromatography (GC), a property lacking in underivatized L-cysteine and significantly enhanced over N-acetyl-L-cysteine methyl ester (NACME). The electron-withdrawing trifluoroacetyl (TFA) group increases the compound's volatility, enabling its elution and quantification by GC in a timeframe of 30-60 minutes alongside other amino acid derivatives [1]. Underivatized cysteine lacks sufficient volatility for GC analysis without prior derivatization, making direct analysis impossible [2].
| Evidence Dimension | GC Analysis Suitability (Volatility) |
|---|---|
| Target Compound Data | Volatile; suitable for GC analysis without further derivatization |
| Comparator Or Baseline | L-cysteine (unprotected) |
| Quantified Difference | Qualitative difference: Target compound is volatile and GC-amenable; baseline is non-volatile and unsuitable for GC without prior derivatization |
| Conditions | Gas-Liquid Chromatography (GLC) method for amino acid analysis [1] |
Why This Matters
For laboratories performing amino acid analysis, selecting N-TFA-Cys-OMe eliminates an entire derivatization step required for unprotected cysteine, saving time and reducing potential sources of analytical error.
- [1] Makisumi, S., & Saroff, H. A. (1965). Preparation, Properties and Gas Chromatography of the N-Trifluoroacetyl Esters of the Amino Acids. Journal of Chromatographic Science, 3(1), 21–27. https://doi.org/10.1093/chromsci/3.1.21 View Source
- [2] Culea, M., Iordache, A. M., Horj, E., Mesaros, C., & Bleiziffer, R. (2016). GC-MS methods for amino acids determination in different biological extracts. Studia Universitatis Babeș-Bolyai. Chemia, 61(1), 213-222. View Source
